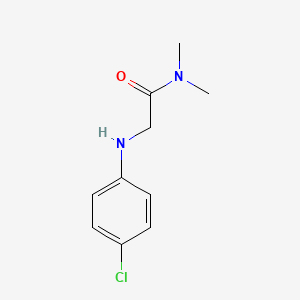

2-(4-chloroanilino)-N,N-dimethylacetamide

Description

Foundational Context in Anilino-Amide Chemistry

Anilino-amides are a subset of amides that feature an aniline (B41778) group. Amides are fundamentally defined by a nitrogen atom attached to a carbonyl group, a linkage that is exceptionally stable and prevalent in biochemistry, most notably as the peptide bonds that form proteins. lumenlearning.com The synthesis of amides can be achieved through various methods, including the reaction of amines with acid chlorides or other carboxylic acid derivatives. youtube.com

Anilides, amides derived from aniline, are typically formed by the acylation of aniline. chemistryguru.com.sg However, the structure of 2-(4-chloroanilino)-N,N-dimethylacetamide places the amide group one carbon away from the aniline nitrogen, classifying it more specifically as an N-substituted aminoacetamide. The synthesis of such compounds often involves the nucleophilic substitution reaction between an aniline and an α-haloacetamide. researchgate.net In this case, 4-chloroaniline (B138754) would be reacted with 2-chloro-N,N-dimethylacetamide. ijpsr.infochemicalbook.comgoogle.com This synthetic route is common for creating libraries of related compounds for further study. ijpsr.info

Structural Characteristics and Chemical Significance of the Chloroaniline and Acetamide (B32628) Moieties

The chemical nature of this compound is best understood by examining its two primary structural components: the 4-chloroaniline moiety and the N,N-dimethylacetamide moiety.

4-Chloroaniline Moiety: 4-Chloroaniline is an aromatic amine where a chlorine atom is substituted at the para position of the benzene (B151609) ring relative to the amino group. chemicalbook.com This chlorine atom is an electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. It reduces the electron density on the benzene ring and, importantly, on the nitrogen atom. This inductive effect makes the anilino nitrogen in 4-chloroaniline less basic and less nucleophilic compared to the nitrogen in unsubstituted aniline. quora.com This modification in reactivity is a critical factor in its chemical behavior. 4-Chloroaniline itself is a crucial intermediate in the industrial synthesis of various products, including dyes, pharmaceuticals, and agricultural chemicals like pesticides. wikipedia.orgncats.io

N,N-Dimethylacetamide Moiety: N,N-Dimethylacetamide (DMAc) is a well-known polar aprotic solvent. wikipedia.orgeastman.com As a functional group within a larger molecule, the N,N-dimethylacetamide moiety imparts several key characteristics. The presence of two methyl groups on the amide nitrogen means it is a tertiary amide. Unlike primary or secondary amides, it cannot act as a hydrogen bond donor, which affects its intermolecular interactions and solubility. The amide group is generally stable, particularly to basic conditions, though it can be hydrolyzed under strong acidic conditions. wikipedia.orgacs.org The DMAc fragment is often incorporated into molecules in medicinal and agricultural chemistry to enhance solubility and metabolic stability. chemicalbook.comncats.io

Broad Research Landscape and Rationale for In-Depth Investigation of this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the rationale for its investigation is strong and can be inferred from studies on related compounds. The primary motivation for synthesizing and studying molecules with this structure lies in the search for new bioactive agents.

Many commercially successful herbicides and antimicrobial agents are based on chloroaniline and acetamide structures. ekb.eg For instance, chloroacetamides are a known class of herbicides. ekb.eg Furthermore, various anilide derivatives have been synthesized and tested for their antimicrobial properties against different strains of bacteria and fungi. nih.govresearchgate.net The 4-chloroaniline structural unit is a component of several pesticides and the antiseptic chlorhexidine. wikipedia.org

Given this context, this compound represents a logical combination of two pharmacologically relevant moieties. Researchers often synthesize novel derivatives of known active compounds to explore structure-activity relationships, aiming to discover molecules with improved efficacy, selectivity, or metabolic profiles. researchgate.net The investigation of this compound would likely focus on its potential biological activities, such as herbicidal, fungicidal, or antibacterial effects, driven by the established bioactivity of its constituent parts. ijpsr.infonih.gov

Data Tables

Table 1: Physicochemical Properties of Precursor Moieties

| Property | 4-Chloroaniline | N,N-Dimethylacetamide |

| Chemical Formula | C₆H₆ClN | C₄H₉NO |

| Molar Mass | 127.57 g/mol nih.gov | 87.12 g/mol wikipedia.org |

| Appearance | Pale yellow solid wikipedia.org | Colorless liquid wikipedia.org |

| Melting Point | 67-72.5 °C chemicalbook.comwikipedia.org | -20 °C wikipedia.orgchemicalbook.com |

| Boiling Point | 232 °C chemicalbook.comwikipedia.org | 165.1 °C wikipedia.org |

| Solubility in Water | 2.6 g/L at 20 °C wikipedia.org | Miscible wikipedia.orgchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90875-42-6 |

|---|---|

Molecular Formula |

C10H13ClN2O |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-(4-chloroanilino)-N,N-dimethylacetamide |

InChI |

InChI=1S/C10H13ClN2O/c1-13(2)10(14)7-12-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |

InChI Key |

XJLDMBVNGVMUKQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CNC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of 2-(4-chloroanilino)-N,N-dimethylacetamide

The preparation of the target compound hinges on the effective formation of a C-N bond, a cornerstone of organic synthesis. Various established and novel methods are employed to achieve this transformation, each with its own set of advantages and limitations.

Examination of Established C-N Bond Forming Reactions for N-Substituted Amides

The synthesis of N-substituted amides, such as this compound, is commonly achieved through nucleophilic substitution reactions. A primary and well-established method involves the N-alkylation of an amine with a suitable alkyl halide. In the context of the target molecule, this translates to the reaction of 4-chloroaniline (B138754) with a halo-N,N-dimethylacetamide derivative. The most common precursor for this reaction is 2-chloro-N,N-dimethylacetamide.

This reaction is a classic example of nucleophilic aliphatic substitution, where the nitrogen atom of the 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in 2-chloro-N,N-dimethylacetamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, thereby driving the reaction to completion. Common bases used for this purpose include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) or organic amines (e.g., triethylamine). The choice of solvent is also crucial and often involves polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the reactants and facilitate the reaction.

Another established C-N bond-forming strategy that has been extensively developed for the synthesis of N-aryl amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a powerful tool for forming C-N bonds between aryl halides or triflates and amines. While direct application to the synthesis of this compound from 4-chloroaniline and a suitable acetamide (B32628) precursor under Buchwald-Hartwig conditions is less commonly reported for this specific molecule, the principles of this methodology are highly relevant to the broader class of N-aryl amides. The versatility of the Buchwald-Hartwig amination allows for a wide range of substrates and functional group tolerance, making it a valuable potential alternative to traditional nucleophilic substitution methods.

Exploration of Synthetic Routes Involving 4-Chloroaniline and Glycine-Derived Precursors

An alternative and strategic approach to the synthesis of this compound involves the use of glycine-derived precursors. Glycine (B1666218), being the simplest amino acid, provides a readily available and versatile building block. One such route involves the initial reaction of 4-chloroaniline with a protected glycine derivative, such as N-Boc-glycine or ethyl glycinate (B8599266).

For instance, 4-chloroaniline can be coupled with N-Boc-glycine using standard peptide coupling reagents (e.g., DCC, EDC) to form the corresponding amide. Subsequent removal of the Boc protecting group would yield N-(4-chlorophenyl)glycinamide. The final step would then involve the dimethylation of the primary amide to the desired tertiary amide.

Alternatively, a route starting from ethyl glycinate could involve the N-arylation of the glycine ester with 4-chlorophenylboronic acid under copper or palladium catalysis, followed by amidation of the resulting ester with dimethylamine (B145610) to furnish the final product. A more direct approach could involve the reaction of 4-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)acetamide, which can then be reacted with dimethylamine to yield the target compound. This method, however, introduces the handling of the highly reactive and corrosive chloroacetyl chloride.

A notable one-pot procedure has been developed for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, which proceeds through an intermediate 1,4-diarylpiperazine-2,5-dione. nih.govresearchgate.net While the final product in this reported method is the N-aryl glycine, the initial steps showcase the reactivity of 2-chloro-N-aryl acetamides, which are key intermediates in some synthetic strategies for the target compound.

Comparative Analysis of Different Synthetic Protocols

The choice of a synthetic protocol for this compound is dictated by several factors, including reaction yield, selectivity, atom economy, and the availability and cost of starting materials.

| Synthetic Protocol | Key Reactants | Typical Reagents/Catalysts | Advantages | Disadvantages |

| Direct N-Alkylation | 4-chloroaniline, 2-chloro-N,N-dimethylacetamide | Base (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF) | Straightforward, readily available starting materials. | Potential for side reactions, moderate to good yields. |

| Buchwald-Hartwig Amination | 4-chloroaniline, suitable acetamide precursor | Palladium catalyst, phosphine (B1218219) ligand, base | High functional group tolerance, generally high yields. | Cost of catalyst and ligands, requires inert atmosphere. |

| Glycine-Derivative Route (from N-Boc-glycine) | 4-chloroaniline, N-Boc-glycine, dimethylamine | Peptide coupling agents, deprotection reagents, methylating agents | Utilizes readily available amino acid precursor, modular. | Multi-step process, may have lower overall yield. |

| Glycine-Derivative Route (from Chloroacetyl Chloride) | 4-chloroaniline, chloroacetyl chloride, dimethylamine | Base | High reactivity of chloroacetyl chloride. | Handling of corrosive and hazardous reagent. |

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product formation. The synthesis of this compound primarily proceeds through a nucleophilic substitution pathway.

Elucidation of Reaction Mechanisms and Key Intermediates

The predominant mechanism for the reaction between 4-chloroaniline and 2-chloro-N,N-dimethylacetamide is a bimolecular nucleophilic substitution (S_N2) reaction. In this process, the lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbon atom of the C-Cl bond in 2-chloro-N,N-dimethylacetamide. This concerted step involves the simultaneous formation of the C-N bond and the breaking of the C-Cl bond.

The transition state of this reaction involves a pentacoordinate carbon atom where the nucleophile (4-chloroaniline) and the leaving group (chloride ion) are partially bonded. The presence of a base is critical to deprotonate the resulting ammonium (B1175870) salt, shifting the equilibrium towards the product and regenerating the neutral amine for further reaction.

In some related syntheses of N-aryl glycines from 2-chloro-N-aryl acetamides, the formation of a 1,4-diarylpiperazine-2,5-dione intermediate has been proposed. nih.govresearchgate.net This suggests that under certain conditions, a dimerization of the 2-chloro-N-aryl acetamide can occur, followed by ring-opening to yield the final product. While this specific intermediate may not be directly on the pathway to this compound via the direct N-alkylation route, it highlights the potential for competing reaction pathways depending on the reaction conditions.

Electrochemical studies on the oxidation of 4-chloroaniline have shown that it can be oxidized to a radical cation, which can then undergo further reactions. nih.govrsc.org While these conditions are not typical for the synthesis of the target compound, they provide insight into the electronic properties and potential reactivity of the 4-chloroaniline molecule.

Kinetic Studies and Thermodynamic Considerations in Formation Pathways

The rate of the S_N2 reaction for the synthesis of this compound is influenced by several factors, including the concentration of the reactants, the nature of the solvent, the strength of the base, and the reaction temperature. Kinetic studies of similar nucleophilic substitution reactions involving anilines and α-haloacetamides have been reported, providing a framework for understanding the kinetics of this specific reaction.

The reaction is expected to follow second-order kinetics, being first order in both 4-chloroaniline and 2-chloro-N,N-dimethylacetamide. The use of a polar aprotic solvent is known to accelerate S_N2 reactions by solvating the cation of the base while leaving the anion (the active nucleophile) relatively free and more reactive.

A comparative study on the N-alkylation of aniline (B41778) with different alkylating agents has shown that the reaction temperature and the nature of the catalyst can significantly affect the selectivity and conversion. iitm.ac.in While not directly on the target molecule, these findings suggest that a thorough investigation of reaction parameters is essential for optimizing the synthesis of this compound and achieving high yield and purity.

Solvent Effects and Catalysis in Synthetic Transformations

The formation of the this compound framework typically involves the coupling of a 4-chloroaniline derivative with a 2-halo-N,N-dimethylacetamide synthon. The efficiency of this transformation is highly dependent on the choice of solvent and catalyst. Two primary catalytic systems are commonly employed: palladium-catalyzed and copper-catalyzed cross-coupling reactions.

Palladium-Catalyzed Synthesis:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the formation of C-N bonds. In a relevant study, the Suzuki-type cross-coupling of aryldioxaborolanes with 2-bromo-N,N-dimethylacetamide was investigated. erowid.org This approach could be adapted for the synthesis of this compound. The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base.

The choice of solvent is critical in these reactions. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) are often effective. The selection of the ligand and base is also crucial for achieving high yields. For instance, sterically hindered phosphine ligands like tricyclohexylphosphine (B42057) have been shown to be effective. erowid.org The base, such as potassium phosphate (B84403) (K₃PO₄), plays a key role in the catalytic cycle. erowid.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dba)₂ | Tricyclohexylphosphine | K₃PO₄ | THF | 70 | Moderate to Good | erowid.org |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 80 | Low | erowid.org |

Table 1: Exemplary Conditions for Palladium-Catalyzed α-Arylation of N,N-Dimethylacetamide.

Copper-Catalyzed Synthesis (Ullmann Condensation and Goldberg Reaction):

Copper-catalyzed N-arylation reactions are classic methods for forming aryl-nitrogen bonds. The Ullmann condensation involves the coupling of an amine with an aryl halide, while the Goldberg reaction is the copper-catalyzed N-arylation of amides. These reactions are often favored due to the lower cost of copper catalysts compared to palladium. beilstein-journals.org

For the synthesis of this compound, a copper-catalyzed reaction between 4-chloroaniline and 2-chloro-N,N-dimethylacetamide would be a direct approach. The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used, often at elevated temperatures. uobasrah.edu.iq The catalytic system typically consists of a copper(I) salt, such as CuI, and often a ligand to stabilize the copper catalyst and facilitate the reaction. Diamine ligands have been shown to be effective in promoting these couplings. researchgate.netnih.gov

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| CuI | 1,10-phenanthroline | - | N,N-dimethylaminoethanol | - | researchgate.net |

| CuI | 1,2-Diamine | K₃PO₄ | Toluene | 90 | nih.gov |

Table 2: General Conditions for Copper-Catalyzed N-Arylation Reactions.

Directed Derivatization and Analogue Synthesis

Further functionalization of the this compound scaffold allows for the generation of a library of analogues with potentially diverse properties. This can be achieved by modifying the acetamide functionality or by altering the substitution pattern on the chloroaniline ring.

Modification of the Acetamide Functionality (e.g., C-alkylation, O-acylation)

C-alkylation: The α-carbon of the acetamide moiety can be subjected to alkylation to introduce various substituents. This typically involves the generation of an enolate intermediate using a strong base, followed by reaction with an alkyl halide. While direct α-alkylation of N,N-dimethylacetamide has been reported, the presence of the arylamino group in the target molecule may influence the reactivity. princeton.edu

Synergistic catalytic approaches, such as the combination of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis, have been developed for the enantioselective α-alkylation of aldehydes with simple olefins, a strategy that could potentially be adapted for acetamide derivatives. princeton.edu

O-acylation: While direct O-acylation of the amide oxygen is generally not a common transformation due to the lower nucleophilicity of the amide oxygen compared to the nitrogen, related transformations can be considered. For instance, N- to O-acyl migration has been observed in certain 2-acetamidoethanol derivatives upon sulfonylation, suggesting that under specific conditions, functionalization involving the amide oxygen might be achievable. researchgate.net

Systematic Variation of the Chloroaniline Ring Substituents (e.g., Halogenation Patterns, Electron-Donating/Withdrawing Groups)

The electronic properties of the chloroaniline ring can be systematically varied by introducing different substituents. This allows for the exploration of structure-activity relationships.

Halogenation Patterns: Starting from different halogenated anilines, a variety of analogues can be synthesized. For example, using 2,4-dichloroaniline (B164938) or 3,4-dichloroaniline (B118046) in the initial coupling reaction would yield the corresponding dichloro-substituted analogues.

Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) on the aniline ring can significantly impact the chemical and physical properties of the resulting molecule. The synthesis of N-aryl acetamides from anilines bearing such groups is well-documented. uobasrah.edu.iq The electronic nature of the substituent on the aniline can affect its nucleophilicity and thus the efficiency of the N-arylation reaction. Generally, electron-donating groups enhance the nucleophilicity of the aniline, potentially leading to higher reaction rates in nucleophilic substitution reactions. Conversely, strong electron-withdrawing groups can decrease the nucleophilicity, which might necessitate more forcing reaction conditions or the use of catalytic systems that are tolerant to a wider range of functional groups. nih.gov

| Aniline Substituent | Expected Effect on N-Arylation |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increased nucleophilicity, potentially faster reaction |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreased nucleophilicity, potentially slower reaction |

Table 3: Predicted Effect of Aniline Substituents on N-Arylation Reactivity.

Stereoselective Synthesis of Chiral Analogues (if applicable to specific derivatives)

While this compound itself is achiral, the introduction of substituents at the α-position of the acetamide or on the aniline ring can create chiral centers. The stereoselective synthesis of such chiral analogues is a key aspect of medicinal chemistry research.

Asymmetric synthesis can be achieved using various strategies, including the use of chiral catalysts or chiral auxiliaries. For instance, catalytic asymmetric synthesis has been widely applied for the formation of chiral C-C and C-X bonds with high enantioselectivity. nih.gov Chiral catalysts, such as those based on transition metals with chiral ligands, can be employed to control the stereochemical outcome of the reaction. amanote.com

For α-alkylation of the acetamide moiety, chiral catalysts can be used to direct the approach of the electrophile to the enolate intermediate, leading to the preferential formation of one enantiomer. princeton.edu The development of chiral catalysts for various asymmetric transformations is an active area of research, with enzymes, metal complexes, and small organic molecules being the three main pillars of asymmetric catalysis. chiralpedia.com

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure and conformational dynamics of 2-(4-chloroanilino)-N,N-dimethylacetamide in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's architecture can be assembled.

Detailed Proton and Carbon-13 NMR Assignments for Conformational Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide foundational information for its structural analysis. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is influenced by the molecule's conformation.

Detailed analysis of the aromatic region in the ¹H NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the protons on the 4-chlorophenyl ring, indicative of their chemical and magnetic equivalence. The methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group, as well as the N,N-dimethyl protons, would appear as distinct singlets. The precise chemical shifts of these groups are influenced by the rotational conformation around the C-N bonds.

Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon is expected to appear significantly downfield, while the carbons of the 4-chlorophenyl ring will have chemical shifts influenced by the electron-withdrawing chlorine atom and the amino group. The N,N-dimethyl carbons may show distinct resonances at lower temperatures if the rotation around the amide C-N bond is slow on the NMR timescale.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₂-H, C₆-H) | 7.10 - 7.30 | Doublet |

| Aromatic (C₃-H, C₅-H) | 6.60 - 6.80 | Doublet |

| Methylene (-CH₂-) | 4.00 - 4.20 | Singlet |

| N,N-dimethyl (-N(CH₃)₂) | 2.90 - 3.10 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C₁) | 145 - 148 |

| Aromatic (C₄) | 120 - 125 |

| Aromatic (C₂, C₆) | 128 - 130 |

| Aromatic (C₃, C₅) | 113 - 116 |

| Methylene (-CH₂-) | 55 - 60 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the coupling between the adjacent aromatic protons on the 4-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the methylene carbon signal can be definitively assigned by its correlation to the methylene proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, correlations would be expected between the methylene protons and the carbonyl carbon, as well as the aromatic carbon C₁.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining through-space proximity of protons, providing insights into the molecule's three-dimensional structure and preferred conformation. For instance, NOE correlations between the N-H proton and the methylene protons, or between the methylene protons and the aromatic protons, would help define the orientation of the side chain relative to the aromatic ring.

Dynamic NMR for Rotational Barriers and Conformational Exchange Processes

The N,N-dimethylacetamide moiety is known to exhibit restricted rotation around the amide C-N bond due to its partial double bond character. This can lead to the observation of two distinct signals for the N-methyl groups at low temperatures, which coalesce into a single signal at higher temperatures as the rotation becomes rapid on the NMR timescale.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, can be used to determine the energy barrier (activation energy, ΔG‡) for this rotational process. By analyzing the line shapes of the coalescing signals, the rate of exchange at different temperatures can be calculated, ultimately providing quantitative information about the rotational barrier. The presence of the bulky 4-chloroanilino group is expected to influence this barrier compared to unsubstituted N,N-dimethylacetamide.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly sensitive to the types of chemical bonds present and their environment.

Comprehensive Analysis of Fundamental Vibrational Modes

The IR and Raman spectra of this compound will exhibit a series of absorption bands corresponding to the fundamental vibrational modes of the molecule. Key characteristic bands include:

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of the secondary amine.

C=O Stretching: A strong absorption band in the range of 1630-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch. The exact position of this band is sensitive to electronic effects and hydrogen bonding.

C-N Stretching: The C-N stretching vibrations of the amide and the aniline (B41778) moieties will appear in the fingerprint region (1000-1350 cm⁻¹).

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the 4-chlorophenyl ring.

C-Cl Stretching: A band in the lower frequency region of the spectrum (typically 600-800 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Table 3: Predicted Fundamental Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend | 1550 - 1620 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1000 - 1350 |

Characterization of Intramolecular Hydrogen Bonding and Conformational Preferences

The presence of both a hydrogen bond donor (N-H group) and acceptors (the carbonyl oxygen and the lone pair on the tertiary nitrogen) allows for the possibility of intramolecular hydrogen bonding in this compound. Such an interaction would lead to a lower frequency (red shift) and broadening of the N-H stretching band in the IR spectrum.

By comparing the spectra in different solvents of varying polarity, the extent of intramolecular versus intermolecular hydrogen bonding can be assessed. In non-polar solvents, intramolecular interactions are more likely to be observed. Conformational preferences that facilitate intramolecular hydrogen bonding can be inferred from these spectroscopic shifts, providing a more complete picture of the molecule's behavior in different environments.

Spectral Fingerprinting for Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. Spectral fingerprinting is a crucial tool for identifying and differentiating between these forms.

Should polymorphic forms of this compound be identified, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and solid-state nuclear magnetic resonance (ssNMR) spectroscopy would be employed. Each polymorphic form would be expected to show a unique spectral fingerprint due to differences in the molecular arrangement and intermolecular interactions within the crystal lattice. For instance, variations in the stretching frequencies of the N-H, C=O, and C-Cl bonds in IR and Raman spectra, as well as distinct chemical shifts in 13C and 15N ssNMR spectra, would serve as diagnostic markers for each specific polymorph.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Determination of Single-Crystal Molecular Geometry and Conformation

A single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the molecule's exact conformation in the solid state. Key parameters to be determined would include the planarity of the chloroaniline ring, the geometry of the acetamide (B32628) group, and the rotational angles around the C-N bonds.

Table 1: Hypothetical Key Molecular Geometry Parameters for this compound

| Parameter | Expected Value Range |

|---|---|

| C-Cl Bond Length (Å) | 1.73 - 1.75 |

| C=O Bond Length (Å) | 1.22 - 1.24 |

| Anilino N-H Bond Length (Å) | 0.86 - 0.88 |

| C-N-C Bond Angle (°) (Anilino) | 120 - 125 |

Note: This table is illustrative and based on typical values for similar functional groups.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The crystal structure would elucidate the network of intermolecular interactions that stabilize the solid-state assembly. The primary interactions expected for this compound would be hydrogen bonds, likely involving the anilino N-H group as a donor and the amide oxygen atom as an acceptor (N-H···O=C). Other potential interactions that would be analyzed include:

Halogen Bonds: Interactions involving the chlorine atom as a halogen bond donor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition and Isotopic Patterns

High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₁₀H₁₃ClN₂O).

Furthermore, the presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum. The two stable isotopes of chlorine, 35Cl and 37Cl, have a natural abundance ratio of approximately 3:1. This would lead to two main peaks for the molecular ion (M and M+2) and for any chlorine-containing fragments, with a relative intensity ratio of roughly 3:1, confirming the presence of a single chlorine atom in the molecule.

Analysis of the fragmentation pathways would involve techniques like tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, the resulting product ions would provide insights into the molecule's connectivity. Expected fragmentation would likely involve cleavage of the amide bond, the bond between the nitrogen and the methylene group, and fragmentation of the dimethylamino group.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

The structure of this compound contains several key features that will dictate its fragmentation: the chloroaniline ring, the secondary amine linkage, and the N,N-dimethylacetamide group. Upon ionization, typically forming a protonated molecule [M+H]⁺ in electrospray ionization (ESI), the molecule is expected to undergo several characteristic fragmentation reactions.

One of the primary fragmentation pathways for N-aryl amides involves the cleavage of the C-N amide bond. researchgate.net For this compound, this would lead to the formation of a resonance-stabilized N-(4-chlorophenyl)ethenamine ion and a neutral loss of N,N-dimethylacetamide. Another significant fragmentation is anticipated to be the cleavage of the bond between the aniline nitrogen and the methylene bridge, resulting in the formation of a 4-chloroaniline (B138754) radical cation and a corresponding dimethylacetamide-containing fragment.

The N,N-dimethylacetamide moiety itself has characteristic fragmentation patterns, often involving the loss of the dimethylamino group. nist.gov The presence of the chlorine atom on the aromatic ring will also influence the mass spectrum, with the characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) being observable for all chlorine-containing fragments.

A summary of the plausible fragmentation pathways and the expected major fragment ions is presented in the interactive data table below.

| Proposed Fragmentation Pathway | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss (Da) | Structural Rationale |

| Alpha-cleavage adjacent to carbonyl | [M+H]⁺ | Varies | 44 | Loss of the dimethylamino group. |

| Cleavage of the N-aryl bond | [M+H]⁺ | Varies | 127 | Formation of a protonated 4-chloroaniline. |

| Cleavage of the C-N amide bond | [M+H]⁺ | Varies | 87 | Loss of N,N-dimethylacetamide. |

| Loss of HCl from the parent ion | [M+H]⁺ | Varies | 36 | A common fragmentation for chlorinated compounds. |

Note: The m/z values in this table are nominal and would be determined with high resolution in an actual experiment. The table is based on general fragmentation principles of related molecules and not on direct experimental data for this compound.

Chiroptical Properties (for chiral analogues)

While this compound itself is not chiral, the introduction of a stereocenter, for instance by substitution on the methylene bridge, would result in chiral analogues. The absolute configuration of these chiral molecules could be investigated using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This differential absorption, known as the Cotton effect, can be positive or negative and is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. nih.gov Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Both CD and ORD are powerful non-destructive techniques for assigning the absolute configuration (R or S) of chiral molecules. mtoz-biolabs.comnih.gov

For chiral analogues of this compound, which would fall under the category of N-aryl amino amides, the CD spectrum would be expected to show Cotton effects associated with the electronic transitions of the aromatic chromophore and the amide group. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. ccspublishing.org.cnnih.gov

The absolute configuration is typically determined by comparing the experimentally measured CD or ORD spectrum with that of a reference compound with a known absolute configuration or with spectra predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). americanlaboratory.comrsc.org For instance, in many chiral amino acids and their derivatives, a positive Cotton effect in a specific spectral region can be empirically correlated with an R configuration, while a negative Cotton effect suggests an S configuration. nih.gov

The principles for assigning the absolute configuration of a hypothetical chiral analogue of this compound using CD and ORD are summarized in the table below.

| Chiroptical Technique | Principle of Measurement | Application for Absolute Configuration | Methodology |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | The sign of the Cotton effect (positive or negative) is correlated to the R/S configuration. | Comparison of the experimental CD spectrum with that of a known standard or with theoretical predictions from quantum mechanical calculations. mtoz-biolabs.comamericanlaboratory.com |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | The shape and sign of the ORD curve (plain or anomalous) are characteristic of the absolute configuration. | Analysis of the ORD curve, particularly the sign of the Cotton effect in the case of anomalous dispersion, and comparison with known compounds. |

It is important to note that no specific experimental or theoretical chiroptical data for chiral analogues of this compound were found in the reviewed scientific literature. The discussion above is based on the general principles of chiroptical spectroscopy and its application to similar classes of chiral molecules. nih.govccspublishing.org.cnnih.gov

In-Depth Theoretical and Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical and computational studies focused on the chemical compound This compound . While computational methods such as Density Functional Theory (DFT), ab initio calculations, and Molecular Dynamics (MD) simulations are powerful tools for elucidating the structural, electronic, and dynamic properties of molecules, it appears that these techniques have not yet been applied in published research to this particular compound.

Consequently, the generation of a detailed article covering the specific quantum chemical calculations and molecular dynamics simulations as outlined in the user's request is not possible at this time. To maintain scientific accuracy and adhere strictly to the requested scope, data from related but structurally distinct molecules, such as N,N-dimethylacetamide or other aniline derivatives, cannot be substituted.

The requested detailed analyses, including:

Geometry Optimization and Electronic Structure Analysis

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Molecular Dynamics (MD) Simulations

...for this compound are contingent on dedicated research studies that perform these calculations. Such studies would provide valuable insights into the molecule's conformational preferences, electronic properties, reactivity, and behavior in a simulated environment.

The field of computational chemistry is continually expanding, with new research being published regularly. It is conceivable that future studies will address the theoretical and computational properties of this compound, at which point a detailed article as requested could be accurately generated. Until such research is available, any attempt to create the specified content would be speculative and would not meet the required standards of scientific rigor.

Theoretical and Computational Chemistry

Ligand-Target Interaction Modeling (Non-Clinical Focus)

To explore the potential interactions of 2-(4-chloroanilino)-N,N-dimethylacetamide with biological macromolecules, molecular docking studies would be employed. Given the structural motifs present in the molecule, potential targets could include enzymes such as kinases or hydrolases, where chloroaniline and acetamide (B32628) moieties are often found in known inhibitors.

A hypothetical docking study against a protein kinase would involve preparing the 3D structure of the compound and the receptor, defining the binding site, and using a docking algorithm (e.g., AutoDock Vina, Glide) to predict the most favorable binding poses. The scoring functions of these programs would provide an estimate of the binding affinity.

Following molecular docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be used to calculate the binding free energy. These calculations would provide a more accurate estimation of the affinity by considering solvation effects and entropic contributions.

Ligand-protein interaction fingerprints are a valuable tool for summarizing the key interactions between the ligand and the protein. globalresearchonline.netscielo.org.mx These fingerprints are typically represented as a bit string, where each bit corresponds to a specific interaction with a particular amino acid residue. scielo.org.mxresearchgate.net For this compound, this would likely involve identifying hydrogen bonds with backbone or side-chain atoms, hydrophobic contacts with nonpolar residues, and potential halogen bonds involving the chlorine atom. researchgate.net

| Interaction Type | Potential Interacting Residues (Example) |

| Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine, Glutamine |

| Hydrogen Bond (Donor) | Aspartate, Glutamate |

| Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bond | Electron-rich atoms (e.g., backbone carbonyls) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

For a more detailed understanding of the interactions within the active site of a target protein, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods would be employed. In a QM/MM simulation, the ligand and the key active site residues are treated with a more accurate quantum mechanical method, while the rest of the protein and solvent are treated with a classical molecular mechanics force field.

This approach would be particularly useful for studying any potential covalent bond formation or for accurately modeling charge transfer and polarization effects that are not well-described by classical force fields. For instance, if the compound were to act as an inhibitor, QM/MM could elucidate the reaction mechanism and calculate the activation energies for any chemical steps involved.

Chemical Reactivity and Degradation Pathways

Hydrolytic Stability and Kinetics

Hydrolysis represents a primary pathway for the abiotic degradation of 2-(4-chloroanilino)-N,N-dimethylacetamide in aqueous environments. The stability of the molecule is highly dependent on pH due to the presence of two key hydrolyzable sites: the amide bond and the aliphatic carbon-chlorine bond.

The rate of hydrolysis for this compound is significantly influenced by the pH of the surrounding medium. Tertiary amides, such as the N,N-dimethylacetamide portion of the molecule, are generally resistant to hydrolysis under basic conditions but are susceptible to cleavage in the presence of strong acids. arkat-usa.orgwikipedia.org Conversely, the carbon-chlorine bond, akin to those in chloroacetamide herbicides, can undergo nucleophilic substitution with hydroxide (B78521) ions, a reaction that is typically accelerated under alkaline conditions. researchgate.net

At near-neutral pH, the hydrolysis rate is expected to be slow. researchgate.net In acidic solutions, the primary degradation pathway is likely the hydrolysis of the amide bond. wikipedia.orgresearchgate.net Under basic conditions, while the amide linkage is more stable, the nucleophilic attack on the carbon bearing the chlorine atom is expected to be a more significant degradation route. researchgate.netpearson.com

| Condition | Amide Bond Reactivity | C-Cl Bond Reactivity (via SN2) | Primary Degradation Pathway |

|---|---|---|---|

| Acidic (pH < 4) | Susceptible to hydrolysis | Stable | Amide cleavage |

| Neutral (pH ≈ 7) | Very Slow Hydrolysis | Very Slow Hydrolysis | Minimal degradation |

| Basic (pH > 10) | Resistant to hydrolysis | Susceptible to nucleophilic substitution | Dechlorination |

Two principal hydrolysis pathways can be postulated for this compound.

Amide Hydrolysis: This reaction involves the cleavage of the C-N bond of the acetamide (B32628) group. Under acidic conditions, the mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that collapses to yield 4-chloroaniline (B138754) and 2-hydroxy-N,N-dimethylacetamide . While slower, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.netpearson.comumich.edu

Dehalogenation: This pathway involves the nucleophilic substitution of the chlorine atom. Under basic conditions, the hydroxide ion can act as a nucleophile in an SN2 reaction, attacking the carbon atom bonded to the chlorine. researchgate.net This results in the displacement of the chloride ion and the formation of 2-(4-chloroanilino)-2-hydroxy-N,N-dimethylacetamide .

Oxidative and Reductive Transformations

The redox chemistry of this compound is primarily dictated by the chloroaniline moiety, which is susceptible to oxidation, and the carbon-chlorine bond, which can undergo reduction.

The electrochemical behavior of this compound can be predicted from studies on 4-chloroaniline. rsc.orgnih.gov Cyclic voltammetry of 4-chloroaniline reveals an irreversible anodic peak, indicating that the oxidized species is unstable and undergoes subsequent chemical reactions. nih.govresearchgate.net The oxidation is a one-electron process that forms a radical cation centered on the aniline (B41778) nitrogen. rsc.orgnih.gov The presence of the N,N-dimethylacetamide substituent on the aniline nitrogen is expected to influence the precise redox potential but not the fundamental mechanism.

| Process | Electrochemical Event | Approximate Potential (vs. SCE) | Note |

|---|---|---|---|

| Oxidation | Anodic Peak (A1) | ~ +0.7 to +0.9 V | Irreversible; based on 4-chloroaniline oxidation data. nih.gov |

| Reduction | Cathodic Peak | Not typically observed | Reductive dechlorination usually requires more negative potentials. |

Oxidative Pathways: The initial step in the oxidation is the formation of a radical cation on the aromatic amine nitrogen. rsc.orgnih.gov This highly reactive intermediate can follow several pathways, including:

Hydrolysis: The radical cation can react with water, leading to the formation of quinoneimine species. nih.govresearchgate.net

Dimerization: Radical cations can couple to form dimers, such as benzidine-type structures. noaa.gov

N-Dealkylation: The N,N-dimethylacetamide moiety itself can be a site of oxidation, potentially leading to N-demethylation, similar to the metabolism of N,N-dimethylacetamide (DMAc). rsc.orgresearchgate.net This process can generate formaldehyde-related derivatives. rsc.org

Reductive Pathways: Reductive degradation would primarily target the carbon-chlorine bond. Electrochemical reduction or reaction with strong reducing agents can cause cleavage of the C-Cl bond, a process known as reductive dehalogenation. This would result in the formation of 2-(anilino)-N,N-dimethylacetamide .

Thermal and Photochemical Stability

The stability of this compound towards heat and light is a critical factor in its environmental persistence and handling.

Photochemical Stability: Aromatic amines and chloroaromatic compounds are known to be susceptible to photochemical degradation. researchgate.net The primary photochemical reaction for aromatic amines can involve electron transfer from the excited state of the amine. researchgate.net For chloroaromatics, the primary process is often the homolytic fission of the C-Cl bond upon absorption of UV radiation, generating an aryl radical and a chlorine radical. These highly reactive radicals can then abstract hydrogen from the solvent or participate in other secondary reactions. njit.edu Furthermore, DMAc is known to undergo rapid degradation in the atmosphere through reactions with photochemically produced hydroxyl radicals, with an estimated half-life of about 6.1 hours. oecd.org This suggests that this compound is likely to be unstable when exposed to sunlight, particularly in the presence of photosensitizers or reactive oxygen species.

Analysis of Decomposition Products under Elevated Temperatures

There is a lack of specific studies on the thermal decomposition of this compound. However, by examining the thermal degradation of related compounds, potential decomposition products can be inferred. The structure of this compound contains two primary components: a 4-chloroaniline group and an N,N-dimethylacetamide group linked by a C-N bond. At elevated temperatures, this bond is a likely point of cleavage.

Studies on the thermal decomposition of N,N-dimethylacetamide (DMAc) indicate that it can break down to produce dimethylamine (B145610) and acetic acid or its derivatives. The presence of a chloroaniline moiety could catalyze or alter this decomposition pathway.

Potential thermal decomposition products of this compound could include the initial cleavage products and subsequent breakdown compounds.

Table 1: Potential Thermal Decomposition Products of this compound

| Precursor Compound | Potential Decomposition Products | Chemical Formula |

| This compound | 4-chloroaniline | C₆H₆ClN |

| N,N-dimethylacetamide | C₄H₉NO | |

| Dimethylamine | C₂H₇N | |

| Acetic Acid | C₂H₄O₂ | |

| Aniline | C₆H₇N | |

| Chlorobenzene | C₆H₅Cl |

It is important to note that the actual decomposition products and their relative abundances would depend on the specific conditions, such as temperature, pressure, and the presence of other substances.

Investigation of Light-Induced Reactions and Photodegradation Mechanisms

The photodegradation of this compound is anticipated to be primarily driven by the photochemical reactivity of the 4-chloroaniline portion of the molecule, as aromatic amines and their halogenated derivatives are known to be susceptible to light-induced degradation. Research on the photolysis of 4-chloroaniline reveals several key degradation pathways that can be extrapolated to the target compound.

Sunlight-induced degradation of 4-chloroaniline in aqueous solutions has been shown to produce a complex mixture of photoproducts. nih.gov The primary photochemical processes often involve the homolytic cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of a phenyl radical and a chlorine radical. This initial step can trigger a cascade of secondary reactions.

Key light-induced reactions and potential photodegradation mechanisms include:

Dechlorination: The cleavage of the C-Cl bond is a common primary photochemical event for chloroaromatic compounds. This can lead to the formation of aniline-derived radicals, which can then abstract hydrogen atoms from the solvent or other molecules to form aniline or engage in other reactions.

Hydroxylation: The reaction of the aromatic ring with photochemically generated hydroxyl radicals (•OH) can lead to the formation of hydroxylated derivatives, such as aminophenols. In the case of 4-chloroaniline, products like 4-aminophenol (B1666318) have been identified. researchgate.netcabidigitallibrary.org

Dimerization and Polymerization: The aniline radicals formed during photolysis can couple to form various dimeric and polymeric products. For 4-chloroaniline, the formation of dimeric species such as 4,4'-dichloroazobenzene has been reported as an intermediate. researchgate.netcabidigitallibrary.org This occurs through the oxidation of the aniline radical. Further reactions can lead to more complex polymeric materials.

Oxidation of the Amide Group: The N,N-dimethylacetamide moiety is also susceptible to photo-oxidation. Studies on the photocatalytic degradation of N,N-dimethylacetamide have shown that it can be oxidized, leading to the formation of various intermediates. deswater.comresearchgate.net

Based on these established pathways for related compounds, a proposed photodegradation scheme for this compound would involve initial reactions on the chloroaniline ring, followed by further degradation of the resulting intermediates and the N,N-dimethylacetamide side chain.

Table 2: Potential Photodegradation Products of this compound

| Precursor Compound | Potential Photodegradation Products | Proposed Formation Pathway |

| This compound | 2-(anilino)-N,N-dimethylacetamide | Dechlorination |

| 2-(4-hydroxyanilino)-N,N-dimethylacetamide | Hydroxylation of the aromatic ring | |

| Dimeric azoxybenzene (B3421426) derivative | Dimerization of radical intermediates | |

| Various hydroxylated and dechlorinated dimers | Further reaction of initial photoproducts | |

| N-methylacetamide | Oxidation and demethylation of the amide group | |

| Formaldehyde | Oxidation of the amide group |

The specific distribution of these photoproducts would be dependent on factors such as the wavelength of light, the presence of photosensitizers (like TiO2), and the reaction medium. mdpi.comresearchgate.net The toxicity of the resulting photoproducts may also differ significantly from the parent compound, with some studies on 4-chloroaniline indicating that its photoproducts can exhibit greater toxicity. nih.gov

Structure Activity Relationship Sar Methodological Frameworks for Analogous Scaffolds

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activities. nih.govwikipedia.org For scaffolds similar to 2-(4-chloroanilino)-N,N-dimethylacetamide, which combine anilino and acetamide (B32628) moieties, QSAR models are developed to predict activities based on variations in their structural and physicochemical properties. kg.ac.rsnih.gov The process involves calculating molecular descriptors, applying statistical methods to build a predictive model, and rigorously validating the model's reliability. jocpr.com

The foundation of a QSAR model lies in quantifying molecular structure through numerical values known as descriptors. researchgate.net For anilino-acetamide analogs, a diverse range of descriptors is calculated to capture various aspects of the molecular structure that could influence non-clinical molecular interactions. These descriptors are typically categorized as follows:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule. Examples include the Wiener index and Kappa shape indices, which have been used in studies of N-aryl derivatives. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies. Descriptors like dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often calculated. researchgate.netbrieflands.com

Physicochemical Descriptors: Properties like lipophilicity (e.g., AlogP98), molar refractivity (MR), and topological polar surface area (TPSA) are crucial for predicting a molecule's behavior in different environments. nih.govresearchgate.net

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and can include steric parameters and surface areas. kg.ac.rs

The selection of relevant descriptors is a critical step to avoid overfitting and to build a mechanistically interpretable model. kg.ac.rsbiointerfaceresearch.com

| 3D Descriptors | Steric Energy | The total energy of a molecule's 3D conformation, indicating steric hindrance. |

This table is generated based on information from multiple sources describing descriptors used in QSAR studies. kg.ac.rsnih.govresearchgate.netresearchgate.net

Once descriptors are calculated for a set of analogous compounds with known activities, statistical methods are employed to create a mathematical equation that links the descriptors (independent variables) to the activity (dependent variable). nih.govnih.gov

Several statistical techniques are commonly used:

Multiple Linear Regression (MLR): This is one of the most straightforward methods, generating a linear equation that describes the relationship between the molecular descriptors and the activity. kg.ac.rs

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. It reduces the variables to a smaller set of orthogonal factors. nih.govmdpi.com

Principal Component Analysis (PCA): Often used as a preliminary step, PCA helps in reducing the dimensionality of the descriptor data and identifying the most important variables. nih.govnih.gov

Genetic Algorithms (GA): GA can be used as a variable selection method to identify the subset of descriptors that produces the most robust QSAR model, often in conjunction with MLR or PLS. nih.govbiointerfaceresearch.com

The resulting QSAR model is an equation of the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁...Dₙ are the descriptor values and c₁...cₙ are their regression coefficients, indicating the weight or importance of each descriptor to the activity. wikipedia.org

Validation is a critical step to ensure that a QSAR model is robust, reliable, and has predictive power for new, untested compounds. jocpr.combasicmedicalkey.com A model is not considered acceptable if it does not meet stringent validation criteria. taylorfrancis.com The process is generally divided into internal and external validation. nih.gov

Internal Validation: This process assesses the stability and robustness of the model using the same dataset on which it was built (the training set). basicmedicalkey.com The most common technique is cross-validation, particularly the leave-one-out (LOO) method. taylorfrancis.com In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (q²) is a key measure of the model's internal predictivity. nih.gov

External Validation: This is a more rigorous test of a model's predictive power. The initial dataset is split into a training set (for building the model) and a test set (which is kept aside). mdpi.com The model, built using only the training set, is then used to predict the activities of the compounds in the test set. The predictive ability is assessed by the predictive correlation coefficient (r²_pred). nih.govnih.gov

The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models to ensure their scientific validity for regulatory purposes. basicmedicalkey.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value (General Guideline) |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 |

| r²_pred (External Validation R²) | Measures the predictive power of the model on an external test set. | > 0.6 |

This table summarizes key validation parameters as described in QSAR literature. nih.govnih.govnih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is another ligand-based design approach that focuses on the 3D arrangement of essential chemical features a molecule must possess to be recognized by a specific biological target or interacting chemical system. pharmacophorejournal.commdpi.com For scaffolds like this compound, this method helps in understanding the key interaction points required for a hypothetical molecular activity.

A pharmacophore model is an abstract representation of the key molecular interaction features. nih.gov For analogous scaffolds, these features are derived from a set of active compounds and typically include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond (e.g., the carbonyl oxygen in the acetamide group).

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond (e.g., the secondary amine in the anilino group).

Aromatic Rings (AR): Planar, cyclic systems like the chloroaniline ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Features (HY): Non-polar groups, such as the aromatic ring or alkyl groups (e.g., the N,N-dimethyl groups), that can form hydrophobic interactions. researchgate.netnih.gov

These features are identified by superimposing the 3D conformations of several active molecules and finding the common spatial arrangement of these interaction points. acs.org

Based on the identified features from a set of active training molecules, a pharmacophore hypothesis is generated. This hypothesis is a 3D model that defines the types of features and the geometric constraints (distances and angles) between them. pharmacophorejournal.com For instance, a hypothesis for an anilino-acetamide scaffold might consist of one aromatic ring, one hydrogen bond acceptor, and one hydrogen bond donor, all positioned at specific distances from each other. nih.govacs.org

This hypothesis serves as a 3D query to screen chemical databases for novel compounds that fit the model or to guide the design of new analogs with potentially improved activity. mdpi.com A good pharmacophore model should be able to distinguish between active and inactive compounds. mdpi.com The validity of a generated pharmacophore model can be tested by its ability to correctly classify a set of test molecules with known activities. pharmacophorejournal.com

Table 3: Hypothetical Pharmacophore Features for an Anilino-Acetamide Scaffold

| Feature Type | Potential Origin in Scaffold | Role in Molecular Recognition |

|---|---|---|

| Aromatic Ring (AR) | 4-chlorophenyl group | Hydrophobic interactions, π-π stacking. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the acetamide | Forms hydrogen bonds with a donor group. |

| Hydrogen Bond Donor (HBD) | Amine (NH) linker | Forms hydrogen bonds with an acceptor group. |

This table presents a hypothetical model based on the structural components of this compound and common pharmacophoric features. mdpi.comnih.gov

Mechanistic Insights from Structure-Activity Correlations

The examination of structure-activity relationships (SAR) provides critical insights into the molecular mechanisms underpinning the biological activity of compounds analogous to this compound. By systematically altering the chemical scaffold and correlating these changes with functional outcomes, it is possible to deduce the key structural features required for molecular recognition and efficacy.

Mapping Structural Changes to Observed Molecular Interaction Profiles

SAR studies on analogous N-arylacetamide scaffolds reveal that modifications to the aromatic ring and the acetamide moiety significantly influence their interaction with biological targets. The nature, position, and number of substituents on the aniline (B41778) ring are pivotal in determining the binding affinity and selectivity.

For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogs, which share the N-arylacetamide core, substitutions on the phenylacetamide ring profoundly impacted binding to σ₁ and σ₂ receptors. A comparative molecular field analysis indicated that the electrostatic properties of these substituents were a strong driving factor for σ₁ receptor binding. acs.orgnih.gov Replacing the phenyl ring with other aromatic systems like thiophene, naphthyl, or indole (B1671886) did not cause a significant change in σ₁ receptor affinity. nih.govacs.org However, substituting the phenyl ring with more hydrophilic and basic rings, such as imidazole (B134444) or pyridine, led to a dramatic decrease in affinity (over 60-fold loss) for σ₁ receptors. nih.govresearchgate.net This suggests that the target's binding pocket has a preference for lipophilic, non-basic aromatic groups.

Halogenation of the aniline ring is a common strategy that illustrates clear SAR trends. In one study on aryl acetamide triazolopyridazines, adding a fluorine atom to the 4-position of the phenyl ring increased potency by 18-fold compared to the unsubstituted analog. nih.gov Further analysis showed that 4-chloro and 4-bromo substitutions also resulted in potent compounds, indicating that a halogen at this position is generally favorable for activity. nih.gov The specific position of the halogen is also critical; an ortho-fluoro substitution on an N-(1-benzylpiperidin-4-yl)phenylacetamide yielded the highest selectivity for σ₁ over σ₂ sites, while a meta-bromo substitution conferred the highest affinity for both receptor subtypes. acs.org

These findings allow for the mapping of specific structural features to their corresponding effects on molecular interactions, as summarized in the table below.

Table 1: Influence of Structural Modifications on the Molecular Interactions of N-Arylacetamide Analogs This table is interactive. Click on headers to sort.

| Scaffold Modification | Test Compound Series | Observed Effect on Molecular Interaction | Reference |

|---|---|---|---|

| Aniline Ring Substitution | |||

| Replacement of phenyl with thiophene, naphthyl, indole | N-(1-benzylpiperidin-4-yl)arylacetamides | No significant effect on σ₁ receptor affinity | nih.govacs.org |

| Replacement of phenyl with imidazole, pyridine | N-(1-benzylpiperidin-4-yl)arylacetamides | >60-fold loss in σ₁ receptor affinity | nih.govresearchgate.net |

| Addition of 4-fluoro substituent | Aryl acetamide triazolopyridazines | 18-fold increase in potency (EC₅₀) | nih.gov |

| Addition of 4-chloro substituent | Aryl acetamide triazolopyridazines | ~25-fold increase in potency (EC₅₀) | nih.gov |

| Addition of ortho-fluoro substituent | N-(1-benzylpiperidin-4-yl)phenylacetamides | Highest selectivity for σ₁ over σ₂ receptors | acs.org |

Deconvolution of Electronic and Steric Contributions to Molecular Activity

To understand the underlying forces driving these observed activities, it is essential to deconvolve the electronic and steric contributions of the various substituents. Quantitative structure-activity relationship (QSAR) studies and computational analyses are instrumental in separating these effects. crpsonline.comresearchgate.netmdpi.com

Electronic Effects: The electronic properties of substituents on the aniline ring, such as their electron-donating or electron-withdrawing nature, often govern interactions like hydrogen bonding, π-π stacking, and electrostatic interactions with the target protein. For many N-arylacetamide analogs, the electrostatic potential on the aromatic ring is a key determinant of binding. A comparative molecular field analysis on σ₁ receptor ligands confirmed that electrostatic properties of the substituents on the phenylacetamide ring were a dominant factor influencing binding affinity. acs.orgnih.gov In other systems, the reactivity and redox potential, which are governed by electronic factors, have been directly correlated with catalytic activity. nih.gov For example, in a series of ruthenium complexes used for the alkylation of anilines, the HOMO energies of the complexes, an electronic parameter, correlated well with their reactivity. nih.gov

Steric Effects: The size and shape of substituents introduce steric hindrance or, conversely, can promote favorable van der Waals contacts within a binding pocket. Steric factors are crucial and can dictate the orientation of the molecule and the feasibility of binding. In studies of pyridylamido-type catalysts, it was found that hindered, bulky substituents on the aniline fragments could enhance stereoselectivity. nih.gov This demonstrates that steric bulk, when appropriately positioned, can enforce a specific conformation required for activity. However, steric hindrance can also be detrimental. For instance, the reduced activity observed with some primary arylamines in Buchwald-Hartwig coupling reactions was attributed to minimal steric hindrance, which allowed for greater conformational flexibility and the formation of mixed products. acs.org

Computational methods, such as Density Functional Theory (DFT) combined with approaches like the Activation Strain Model (ASM), can effectively separate these contributions. nih.gov Such analyses have revealed that subtle modifications to a ligand can significantly affect steric strain, which in turn dictates selectivity and reactivity. nih.gov The interplay between these two factors is often complex; a substituent might have a favorable electronic effect but an unfavorable steric profile, or vice versa. The optimal activity is achieved through a fine balance of these properties.

Table 2: Analysis of Electronic vs. Steric Contributions in Analogous Scaffolds This table is interactive. Click on headers to sort.

| System Studied | Primary Contribution | Method of Analysis | Finding | Reference |

|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)arylacetamides (σ₁ Ligands) | Electronic | Comparative Molecular Field Analysis (CoMFA) | Electrostatic properties of aryl ring substituents strongly influenced binding affinity. | acs.orgnih.gov |

| Pyridylamido-type Catalysts | Steric | Density Functional Theory (DFT), Steric Maps | Hindered substituents on aniline fragments enhanced stereoselectivity by increasing steric strain. | nih.gov |

| {Ru(II)(NNNN,P)} Complexes | Electronic | Cyclic Voltammetry, DFT | Reactivity in aniline alkylation correlated well with the HOMO energies of the complexes. | nih.gov |

Potential Applications in Chemical Research Non Clinical

Development as a Research Reagent or Chemical Probe

The structure of 2-(4-chloroanilino)-N,N-dimethylacetamide suggests its potential utility as a versatile tool in chemical research, particularly as a chemical probe or a foundational scaffold for creating libraries of new molecules.

While specific mechanistic studies involving this compound are not documented, its parent solvent, N,N-dimethylacetamide (DMAc), is known to be more than just an inert medium. DMAc can act as a reagent, providing various fragments (H, C, N, O atoms) for the synthesis of different compounds under specific reaction conditions. mdpi.comnih.gov For instance, DMAc has been used as a source for the CH fragment in certain copper-catalyzed domino reactions. mdpi.comresearchgate.net

The reactivity of the N-aryl 2-chloroacetamide (B119443) class, which is structurally related, is often defined by the susceptibility of the chlorine atom to nucleophilic substitution. researchgate.net This reactivity allows for the synthesis of a wide range of heterocyclic systems. researchgate.net By analogy, the amino linkage in this compound could be studied for its electronic effects on the reactivity of the acetamide (B32628) group or the aromatic ring. It could serve as a substrate to explore reaction mechanisms such as C-N bond activation or functionalization of the aromatic ring, providing insights into the behavior of N-aryl amino acetamide compounds in various chemical transformations.

The N-aryl amino acetamide scaffold is a recognized structure in medicinal chemistry and chemical biology. Various derivatives have been identified in screening campaigns for bioactive compounds. For example, the aryl amino acetamide framework has been identified as a promising starting point for the development of new antimalarial agents, with the STAR-related lipid transfer protein (PfSTART1) identified as a potential molecular target. malariaworld.org

Furthermore, related N-aryl mercaptoacetamides have been investigated as potential multi-target inhibitors of bacterial enzymes, including metallo-β-lactamases (MBLs) and virulence factors like LasB from Pseudomonas aeruginosa. nih.gov These findings suggest that this compound could serve as a valuable scaffold. By systematically modifying the chloroaniline ring or the N,N-dimethylamide group, a library of analogs could be synthesized. Such a library would be useful for screening against various biological targets, such as enzymes or receptors, to identify new chemical probes for studying biological processes or as starting points for drug discovery. Ullmann-type reactions, which are used for N-arylation, are a key tool in medicinal chemistry for creating such analogs. nih.gov

Table 1: Potential Modifications to this compound for Library Synthesis

| Modification Site | Potential New Functional Groups | Rationale |

|---|---|---|

| Chloroaniline Ring | -F, -Br, -I, -CF3, -OCH3 | Explore electronic effects on binding affinity. |

| -NO2, -CN, -SO2NH2 | Introduce hydrogen bonding capabilities. | |

| N,N-dimethylamide | -N(Et)2, -N(CH2CH2OH)2 | Modify solubility and steric hindrance. |

Role in Materials Science and Polymer Chemistry

The presence of a chloroaniline group suggests that this compound could have potential applications in polymer and materials science, either as a monomer unit or as an additive to modify polymer properties.

Aniline (B41778) and its derivatives are well-known precursors for synthesizing conducting polymers like polyaniline (PANI). sjpas.com Research has been conducted on the copolymerization of aniline with chloroaniline isomers to create polymers with modified properties. conicet.gov.arsae.org For instance, copolymers of aniline and m-chloroaniline have been synthesized and characterized, and their conductivity has been studied. conicet.gov.ar Similarly, poly(p-chloroaniline) has been prepared via chemical oxidative polymerization. sjpas.com

Given this precedent, this compound could potentially be investigated as a monomer for polymerization. The aniline nitrogen atom provides a site for oxidative polymerization, similar to aniline itself. The bulky N,N-dimethylacetamide substituent would likely impart unique properties to the resulting polymer, such as increased solubility in organic solvents and altered morphological or conductive characteristics. rsc.org The presence of both the chloro and acetamide groups could influence the electronic properties and inter-chain interactions of the polymer.

The parent solvent, N,N-dimethylacetamide (DMAc), is widely used in the polymer industry due to its high boiling point and excellent ability to dissolve a wide range of polymers, including polyacrylonitrile (B21495) and spandex. chemicalbook.comwikipedia.org A solution of lithium chloride in DMAc is notably used to dissolve cellulose (B213188) for analysis. wikipedia.org